molecular formula C20H16ClFN2O2S2 B2504147 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-62-3

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2504147
CAS No.: 868217-62-3
M. Wt: 434.93
InChI Key: XTLRQVDBDVQWPZ-UHFFFAOYSA-N
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Description

This product, 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole, is a chemical compound provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. The compound features a complex molecular structure incorporating a 4,5-dihydro-1H-imidazole core, a substituted phenyl ring, and a naphthalene sulfonyl group. The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is a recognized pharmacophore in medicinal chemistry, present in various biologically active molecules such as the nasal decongestant Xylometazoline, which functions as an α1-adrenergic agonist . Furthermore, the broader class of benzimidazole and imidazole derivatives, to which this compound is structurally related, has demonstrated significant versatility in scientific research, showing potential in areas including anticancer, antimicrobial, and antituberculotic applications . The presence of the naphthalene sulfonyl moiety is often associated with protease inhibition and other enzyme-targeting activities. Researchers may find this compound valuable as a building block in organic synthesis or as a candidate for screening in novel pharmacological and biochemical assays. Prior to use, researchers should consult available safety data sheets and conduct their own characterization and bioactivity studies to confirm the compound's properties and suitability for their specific research applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S2/c21-18-6-3-7-19(22)17(18)13-27-20-23-10-11-24(20)28(25,26)16-9-8-14-4-1-2-5-15(14)12-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLRQVDBDVQWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure comprises three critical components:

  • 4,5-dihydro-1H-imidazole core
  • 2-[(2-chloro-6-fluorophenyl)methyl]sulfanyl substituent
  • Naphthalene-2-sulfonyl group

Retrosynthetically, the molecule can be dissected into intermediates derived from:

  • 1,2-diaminoethane derivatives for the dihydroimidazole ring.
  • 2-chloro-6-fluorobenzyl chloride for the sulfanyl group.
  • Naphthalene-2-sulfonyl chloride for the sulfonamide moiety.

Cyclocondensation for Dihydroimidazole Core Formation

CuI-Catalyzed Cyclization (Adapted from PMC9034145)

The dihydroimidazole ring is synthesized via a CuI-catalyzed cyclocondensation reaction. A mixture of 1,2-diaminoethane , 2-chloro-6-fluorobenzaldehyde , and ammonium acetate in n-butanol under reflux yields the dihydroimidazole intermediate. Key parameters:

  • Catalyst : 15 mol% CuI
  • Solvent : n-Butanol (7 mL/mmol)
  • Temperature : Reflux (118°C)
  • Yield : 68–80% after 90 minutes.
Mechanistic Insights
  • Aldehyde-ammonia condensation generates an imine intermediate.
  • Benzoin condensation forms a diketone, which undergoes tautomerization.
  • CuI-mediated oxidation facilitates cyclization to the dihydroimidazole core via-H transfer.

Introduction of the Sulfanyl Group

Thiol-Alkylation Using 2-Chloro-6-fluorobenzyl Mercaptan

The sulfanyl group is introduced via nucleophilic substitution:

  • Activation : The dihydroimidazole intermediate is treated with NaH in THF to deprotonate the sulfur-binding site.
  • Alkylation : Reaction with 2-chloro-6-fluorobenzyl chloride (1.2 equiv) at 0–25°C for 12 hours.
  • Workup : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization Data
Parameter Optimal Value Yield (%)
Equivalents of R-X 1.2 83
Solvent THF 83
Temperature 25°C 83

Sulfonylation with Naphthalene-2-sulfonyl Chloride

Two-Step Sulfonylation Protocol (WO2011099832A2)

  • Sulfonyl Chloride Activation :
    • Naphthalene-2-sulfonyl chloride (1.1 equiv) is added to a solution of the sulfanyl-dihydroimidazole intermediate in dry DCM.
    • Base : Triethylamine (2.0 equiv) at 0°C.
  • Reaction : Stirred at 25°C for 6 hours.
  • Purification : Extracted with DCM, washed with brine, and purified via column chromatography (DCM/MeOH 10:1).
Yield and Scalability
  • Lab-scale (5 mmol) : 78% yield
  • Pilot-scale (100 mmol) : 72% yield

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A modified approach combines cyclization and sulfonylation in a single pot:

  • Reagents : 1,2-diaminoethane, 2-chloro-6-fluorobenzaldehyde, naphthalene-2-sulfonyl chloride.
  • Catalyst : CuI (10 mol%) and N-methylmorpholine (NMM).
  • Solvent : DMF at 100°C for 8 hours.
Advantages and Limitations
  • Yield : 65% (lower due to side reactions).
  • Purity : 92% by HPLC (requires additional purification).

Critical Reaction Parameters and Troubleshooting

Common Side Reactions and Mitigation

  • Over-sulfonylation : Controlled by using 1.1 equiv of sulfonyl chloride.
  • Imidazole ring oxidation : Avoided by maintaining inert (N₂) atmosphere.
  • Thiol group disulfide formation : Minimized with anaerobic conditions.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imidazole-H), 7.92–7.21 (m, 10H, naphthalene and aryl-H), 4.12 (s, 2H, SCH₂).
  • HRMS (ESI+) : m/z 502.0521 [M+H]⁺ (calc. 502.0518).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst recycling : CuI recovery via aqueous extraction (85% efficiency).
  • Solvent substitution : Replace DCM with toluene (yield drop: 5%).

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or other functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions would vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it useful in synthetic organic chemistry.

Biology

Research indicates that the compound may possess antimicrobial and anticancer properties . The imidazole ring is known for its role in biological processes, suggesting that derivatives of this compound could be explored for their pharmacological effects. Studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, pointing to potential applications in developing new antimicrobial agents.

Medicine

The compound is being investigated for its potential as a therapeutic agent . Its structure suggests possible interactions with specific molecular targets, which could lead to the modulation of biological pathways. The unique combination of sulfur and halogenated phenyl groups enhances its reactivity, making it an interesting candidate for drug design.

Industry

In industrial applications, this compound can be utilized in developing new materials and chemical processes. Its unique properties may lead to innovations in various sectors, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Research studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. Future research is expected to explore the specific activity of this compound against various pathogens.
  • Pharmacological Properties : Investigations into the pharmacological effects of related imidazole derivatives have shown promise in treating various diseases, including cancer and bacterial infections.
  • Synthesis Optimization : Research on synthetic routes has focused on optimizing reaction conditions to enhance yield and purity for industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations

A. Sulfonyl Group Modifications
  • 1-(Naphthalene-2-sulfonyl) vs. 1-(Xanthene-9-carbonyl):
    The replacement of the naphthalene sulfonyl group with a xanthene-9-carbonyl moiety (as in CM834985 , CAS 919707-23-6) introduces steric bulk and alters hydrogen-bonding capacity. The xanthene group reduces solubility but may improve binding to aromatic-rich protein pockets .
B. Sulfanyl Group Modifications
  • (2-Chloro-6-fluorobenzyl)sulfanyl vs. This simplification lowers molecular weight (244.72 g/mol) but may diminish bioactivity .
  • (2-Chlorobenzyl)sulfanyl (QFM):
    The derivative QFM (CAS 504-75-6) lacks the fluorine atom at position 6, simplifying synthesis but reducing electronic effects critical for target interactions .

Core Structure Variations

  • 4,5-Dihydroimidazole vs. Fully Aromatic Imidazole:
    The 4,5-dihydroimidazole core in the target compound reduces ring strain compared to fully aromatic imidazoles (e.g., 1,2,4,5-tetraphenyl-1H-imidazole ). This structural feature may enhance stability under acidic conditions .

Key Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound C₂₀H₁₇ClFN₂O₂S₂ ~434.78 High hydrophobicity, strong H-bonding via sulfonyl group
EN300-101148 (HCl salt) C₁₁H₁₃ClN₂S 244.72 Simplified substituents, building block for drug discovery
QFM C₁₀H₁₁ClN₂S 226.72 Lacks fluorine, reduced electronic effects
CM834985 (xanthene derivative) C₂₈H₁₉ClFN₂O₂S 504.97 Bulky acyl group, lower solubility
Glyodin (pesticide) C₂₁H₄₀N₂O₂S 372.62 Long alkyl chain, agricultural applications

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an imidazole ring, a naphthalene sulfonyl group, and a chlorofluorophenyl moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClF N₂O₂S
  • Molecular Weight : Approximately 353.81 g/mol

The imidazole ring is known for its role in various biological processes and as a pharmacophore in drug design. The presence of sulfur and halogenated phenyl groups enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The specific activity of This compound against various pathogens remains to be fully explored but is anticipated based on its structural analogs.

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer activities. A related study demonstrated that compounds with imidazole scaffolds showed cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Future investigations into this compound could reveal its efficacy against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as cyclooxygenase (COX) and various kinases. The unique functional groups in This compound may allow it to interact with these enzymes effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The structural components may facilitate binding to specific receptors or enzymes, altering their activity.
  • Cell Membrane Interaction : The lipophilic nature of the chlorofluorophenyl group may enhance membrane permeability, allowing for better cellular uptake.
  • Reactive Metabolites : Potential metabolic activation could lead to reactive species that exert biological effects.

Case Studies

Several case studies involving structurally similar compounds provide insight into the expected biological activities of This compound :

StudyCompoundActivityReference
1Benzimidazole DerivativeAntimicrobial against Staphylococcus aureus
2Imidazole N-OxideCytotoxicity against leukemia cells
3Naphthalene SulfonamideInhibition of COX enzymes

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can researchers validate intermediate steps?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Cyclization of precursors (e.g., thiourea derivatives or α-aminocarbonyl compounds) under acidic/basic conditions .
  • Sulfonation and thioether linkage : Reacting the imidazole intermediate with naphthalene-2-sulfonyl chloride and a 2-chloro-6-fluorobenzyl thiol derivative .
  • Validation : Use thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm intermediates. For final product purity, employ HPLC with UV detection .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tautomerism (e.g., thione-thiol equilibria) . IR spectroscopy identifies functional groups (e.g., S=O stretches from sulfonyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemical details if single crystals are obtained .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

The compound’s hydrophobicity (due to naphthalene and aryl groups) limits aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO:water or ethanol:water mixtures for in vitro assays .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the naphthalene ring without disrupting core pharmacophores .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for higher yields?

Apply Response Surface Methodology (RSM) to variables like temperature, solvent polarity, and catalyst loading. For example:

  • Central Composite Design : Test 3–5 factors with center points to model nonlinear effects .
  • Critical parameters : Reaction time and stoichiometric ratios of sulfonylating agents significantly impact yield .
  • Validation : Confirm optimized conditions with triplicate runs and ANOVA analysis .

Q. What computational methods are used to predict reactivity and tautomerism?

  • DFT calculations : Use B3LYP/6-311++G(d,p) to study thione-thiol tautomerism energy barriers and electrostatic potential (MEP) surfaces .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • NMR shift prediction : GIAO method correlates computed vs. experimental ¹³C shifts to validate tautomeric forms .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) or cell lines .
  • Dose-response validation : Re-test disputed activity ranges using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. What strategies improve selectivity in derivatives for target-specific applications?

  • SAR studies : Modify the sulfonyl group (e.g., replace naphthalene with pyridine) and assess changes in binding affinity .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability and reduce off-target effects .
  • Heteroatom substitution : Replace sulfur with selenium in the thioether linkage to modulate electronic effects and redox activity .

Q. How can researchers analyze environmental fate or degradation pathways?

  • Photolysis studies : Expose the compound to UV-Vis light and monitor degradation via LC-MS to identify byproducts .
  • QSAR modeling : Predict biodegradation half-lives using descriptors like logP and topological polar surface area (TPSA) .
  • Microbial assays : Screen soil or water samples for microbial strains capable of sulfonyl group cleavage .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structure; in vitro + in silico for activity) .
  • Tautomerism : Use variable-temperature NMR to observe dynamic equilibria and compute Gibbs free energy differences .
  • Replication : Publish full synthetic protocols, including solvent grades and purification methods, to address reproducibility gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.